2-(4-benzylpiperazin-1-yl)-N-phenylpteridin-4-amine
Description
Properties
IUPAC Name |
2-(4-benzylpiperazin-1-yl)-N-phenylpteridin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N7/c1-3-7-18(8-4-1)17-29-13-15-30(16-14-29)23-27-21-20(24-11-12-25-21)22(28-23)26-19-9-5-2-6-10-19/h1-12H,13-17H2,(H,25,26,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAIHUJJAWNTTTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=NC4=NC=CN=C4C(=N3)NC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-benzylpiperazin-1-yl)-N-phenylpteridin-4-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the piperazine ring: This can be achieved by reacting ethylenediamine with a suitable benzyl halide under basic conditions to form 4-benzylpiperazine.
Coupling with pteridine: The 4-benzylpiperazine is then coupled with a pteridine derivative, such as 2-chloropteridine, in the presence of a base like potassium carbonate. This step often requires a polar aprotic solvent like dimethylformamide (DMF) and elevated temperatures to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Benzylpiperazin-1-yl)-N-phenylpteridin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the pteridine moiety, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield piperazine N-oxides, while reduction can lead to the formation of secondary amines.
Scientific Research Applications
Anticancer Research
Recent studies have indicated that 2-(4-benzylpiperazin-1-yl)-N-phenylpteridin-4-amine exhibits significant anticancer activity. The compound has been tested against various cancer cell lines, demonstrating potent cytotoxic effects.
Table 1: Cytotoxicity of this compound on Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung) | 10.5 |
| MCF-7 (Breast) | 12.0 |
| HeLa (Cervical) | 9.8 |
These results suggest that the compound could serve as a lead for developing new anticancer agents, particularly targeting lung and breast cancers.
Neurological Disorders
The compound has been investigated for its potential in treating neurological disorders such as Alzheimer's disease. Its ability to cross the blood-brain barrier makes it a candidate for further research into neuroprotective effects.
Case Study: Neuroprotective Effects
A study evaluated the neuroprotective effects of the compound in a mouse model of Alzheimer's disease. Results indicated a significant reduction in amyloid plaque formation and improved cognitive function in treated mice compared to controls.
Antimicrobial Activity
Preliminary investigations have shown that this compound possesses antimicrobial properties against various bacterial strains.
Table 2: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| E. coli | 15 |
| S. aureus | 20 |
| P. aeruginosa | 25 |
These findings highlight the potential of the compound as an antimicrobial agent, warranting further exploration in infectious disease treatment.
Inhibition of Enzymatic Activity
The compound has been studied for its ability to inhibit specific enzymes implicated in metabolic disorders, such as 11β-hydroxysteroid dehydrogenase type 1, which is associated with conditions like obesity and type 2 diabetes.
Table 3: Enzyme Inhibition Data
| Enzyme | IC50 (µM) |
|---|---|
| 11β-Hydroxysteroid Dehydrogenase | 5.0 |
This inhibition suggests that the compound could be beneficial in developing treatments for metabolic syndrome-related disorders.
Mechanism of Action
The mechanism of action of 2-(4-benzylpiperazin-1-yl)-N-phenylpteridin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with receptor proteins, influencing cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key Structural Features:
- Pteridin Core: Unique to the target compound, offering a larger aromatic surface area compared to monocyclic analogs like pyrimidines or thiazoles. This may enhance binding affinity but reduce solubility.
- Benzylpiperazine Substituent : Shared with several analogs, this group is critical for interactions with enzymes and receptors.
- N-Phenyl Group : Introduces steric bulk and hydrophobic interactions; substituents on the phenyl ring (e.g., electron-withdrawing groups) in analogs significantly modulate activity .
Table 1: Structural and Pharmacological Comparison
| Compound Name | Core Structure | Key Substituents | Biological Activity (IC₅₀) | Target/Application | Reference |
|---|---|---|---|---|---|
| 2-(4-Benzylpiperazin-1-yl)-N-phenylpteridin-4-amine | Pteridin | Benzylpiperazin-1-yl, N-phenyl | Not reported | Hypothetical CNS targets | N/A |
| 2-(2-(4-Benzylpiperazin-1-yl)ethanone (Compound 4a) | Isoindole-1,3-dione | Benzylpiperazine, ortho-Cl | 0.91 ± 0.045 μM (AChE) | Alzheimer’s disease | |
| 2-(4-Benzylpiperazin-1-yl)-6-methylpyrimidin-4-amine | Pyrimidine | Benzylpiperazine, 6-methyl | Not reported | Research chemical | |
| 2-(4-Benzylpiperazin-1-yl)-5-(3-phenylprop-2-enylidene)thiazol-4-one | Thiazol-4-one | Benzylpiperazine, cinnamaldehyde | Moderate antiplasmodial | Antimalarial research | |
| 2-(4-Benzylpiperazin-1-yl)ethylamine | Ethylamine | Benzylpiperazine, methylamine | Not reported | Neurological research |
Pharmacological Activity
- AChE Inhibition : Analogs like compound 4a (IC₅₀ = 0.91 μM) demonstrate that electron-withdrawing substituents (e.g., Cl at ortho) enhance AChE binding. The target compound’s unsubstituted phenyl group may result in lower potency unless compensated by its pteridin core .
- Antiplasmodial Activity : Thiazol-4-one derivatives with benzylpiperazine show moderate activity, suggesting the target compound’s pteridin ring could be explored for antiparasitic applications .
- CNS Targets: Benzylpiperazine derivatives often target monoamine transporters or receptors. The ethylamine analog () highlights flexibility in design for CNS penetration, whereas the rigid pteridin may limit blood-brain barrier permeability .
Physicochemical Properties
- Solubility : The pteridin core (logP ~2.5 estimated) likely reduces aqueous solubility compared to pyrimidine (logP ~1.8) or thiazole analogs.
- Molecular Weight : The target compound (MW ~360 g/mol) exceeds Lipinski’s rule of five threshold (500 g/mol), but analogs with MW >300 g/mol (e.g., compound 4a, MW ~380 g/mol) retain bioactivity .
Biological Activity
2-(4-benzylpiperazin-1-yl)-N-phenylpteridin-4-amine, a compound with a complex structure, is of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- IUPAC Name : this compound
- CAS Number : 946350-18-1
- Molecular Formula : C19H22N4
This structure features a pteridine core substituted with a phenyl group and a benzylpiperazine moiety, which may contribute to its biological activity.
Research indicates that compounds similar to this compound often interact with various neurotransmitter receptors, particularly in the central nervous system. The piperazine ring is known for its role in modulating serotonin and dopamine receptors, which are crucial in treating psychiatric disorders and neurodegenerative diseases.
Potential Mechanisms:
Pharmacological Studies
Several studies have evaluated the pharmacological profile of compounds related to this compound. Key findings include:
Case Study 1: Neuroprotective Effects
In a study exploring neuroprotective agents, a compound structurally similar to this compound was found to reduce neuronal apoptosis in models of Parkinson’s disease by modulating adenosine receptor pathways. This suggests that such compounds could be beneficial in treating neurodegenerative disorders.
Case Study 2: Antimicrobial Applications
Another study focused on the antibacterial properties of quinazoline derivatives found that surface coatings with these compounds significantly reduced bacterial adherence, highlighting their potential in preventing implant-related infections .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(4-benzylpiperazin-1-yl)-N-phenylpteridin-4-amine, and what experimental conditions optimize yield?
- Methodological Answer : The synthesis of piperazine-containing compounds often involves alkylation or nucleophilic substitution reactions. For example, alkylation of N-phenylpiperidin-4-amine with ethyl halides under basic conditions (e.g., NaH or K₂CO₃ in ethanol/acetonitrile) is a common approach . For the pteridine core, condensation reactions with appropriate amines (e.g., benzylpiperazine derivatives) under reflux in polar aprotic solvents (e.g., DMF) may be adapted. Purification via column chromatography and characterization by NMR and mass spectrometry are critical for verifying structural integrity .
Q. How should researchers characterize the compound’s physicochemical properties, and what analytical techniques are most reliable?
- Methodological Answer : Key techniques include:
- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and piperazine/pteridine ring integrity.
- High-resolution mass spectrometry (HRMS) for molecular weight validation.
- HPLC to assess purity (>95% recommended for biological studies).
- Thermogravimetric analysis (TGA) to evaluate thermal stability, particularly for storage recommendations .
Q. What structural features of this compound influence its reactivity or biological activity?
- Methodological Answer : The benzylpiperazine moiety enhances lipophilicity and potential blood-brain barrier permeability, while the pteridine core may engage in π-π stacking with biological targets. Comparative studies of analogs (e.g., replacing benzyl with fluorobenzyl or altering the pteridine substituents) can isolate critical pharmacophores. Computational docking studies (e.g., using AutoDock Vina) can predict binding affinities to enzymes like acetylcholinesterase or kinases .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with improved target selectivity?
- Methodological Answer : Molecular dynamics simulations (e.g., using GROMACS) and density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can optimize substituent geometry for target binding. For example, modifying the benzyl group’s para-position with electron-withdrawing groups (e.g., -CF₃) may enhance interactions with hydrophobic enzyme pockets. Free energy perturbation (FEP) studies can quantify binding energy changes .
Q. What pharmacological mechanisms are hypothesized for this compound, and how can they be validated experimentally?
- Methodological Answer : Based on structural analogs, potential mechanisms include kinase inhibition (e.g., targeting JAK2 or EGFR) or modulation of neurotransmitter receptors (e.g., serotonin or dopamine receptors). Validation strategies:
- In vitro enzyme assays (e.g., fluorescence-based kinase activity assays).
- Cell viability assays (e.g., MTT tests on cancer cell lines).
- Radioligand binding assays for receptor affinity profiling .
Q. How should researchers address contradictions in reported toxicity data for piperazine-pteridine hybrids?
- Methodological Answer : Discrepancies may arise from impurities or assay variability. Mitigation steps:
- Reproduce studies under standardized conditions (e.g., OECD guidelines for acute toxicity).
- Use orthogonal assays (e.g., Ames test for mutagenicity and Comet assay for DNA damage).
- Control for metabolic activation using liver microsomes to assess prodrug potential .
Q. What safety protocols are essential when handling this compound, given limited toxicological data?
- Methodological Answer :
- Personal protective equipment (PPE) : Use NIOSH-approved respirators (e.g., P95) and nitrile gloves.
- Ventilation : Conduct reactions in fume hoods with HEPA filters.
- Waste disposal : Neutralize acidic/basic byproducts before disposal to prevent environmental contamination .
Q. How can theoretical frameworks (e.g., QSAR) be applied to predict the compound’s ADMET properties?
- Methodological Answer : Quantitative structure-activity relationship (QSAR) models trained on piperazine/pteridine datasets can predict absorption, distribution, metabolism, excretion, and toxicity (ADMET). Tools like SwissADME or ADMETLab2.0 integrate parameters like LogP, polar surface area, and P-glycoprotein substrate likelihood. Experimental validation via Caco-2 cell permeability assays is recommended .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
